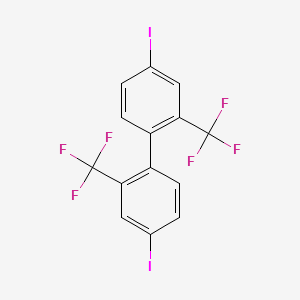

2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-1-[4-iodo-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F6I2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUYDTUCILYGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C2=C(C=C(C=C2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371163 | |

| Record name | 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89803-70-3 | |

| Record name | 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl. This document details a proposed synthetic protocol based on established methodologies and presents a thorough characterization profile, including predicted spectroscopic data, to facilitate further research and application in drug development and materials science.

Introduction

This compound is a halogenated and fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the iodine atoms provide reactive sites for further functionalization through cross-coupling reactions. This guide outlines a practical synthetic route and a comprehensive analytical characterization of this target compound.

Synthesis

The synthesis of this compound is proposed to proceed via a classical Ullmann homocoupling reaction of the precursor 4-iodo-2-(trifluoromethyl)benzene. The Ullmann reaction is a well-established method for the formation of biaryl compounds through the copper-catalyzed coupling of two aryl halides.[1][2][3]

Proposed Synthetic Pathway

The proposed reaction involves the dimerization of 4-iodo-2-(trifluoromethyl)benzene in the presence of a copper catalyst at elevated temperatures.

Caption: Proposed synthesis of this compound via Ullmann coupling.

Experimental Protocol

This protocol is adapted from established procedures for Ullmann-type couplings of similar aryl iodides.

Materials:

-

4-iodo-2-(trifluoromethyl)benzene

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 2 M

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add activated copper powder (2.0 equivalents).

-

Addition of Reactants: Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask, followed by 4-iodo-2-(trifluoromethyl)benzene (1.0 equivalent).

-

Reaction: Heat the reaction mixture to approximately 200°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is expected to proceed over several hours.

-

Work-up: After completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper residues and wash the filter cake with toluene.

-

Extraction: Combine the filtrate and washings and wash with 2 M HCl to remove any remaining copper salts, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure this compound.

Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its structure and purity.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆F₆I₂ | [4][5] |

| Molecular Weight | 542.00 g/mol | [4][5] |

| Appearance | Predicted: Off-white to pale yellow solid | |

| Melting Point | Not available. Predicted to be in the range of other diiodobiphenyls (e.g., 4,4'-diiodobiphenyl: 201-204 °C). | [6] |

| Boiling Point | Predicted: 396.7 °C | [4] |

| Density | Predicted: 2.038 g/cm³ | [4] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted to be recorded in deuterochloroform (CDCl₃).

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic protons should appear as a set of multiplets in the range of 7.0-8.5 ppm. The specific splitting patterns will depend on the coupling constants between the protons on the biphenyl system.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the trifluoromethyl group. The carbon attached to the iodine will be significantly shielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift is anticipated to be in the typical range for trifluoromethyl groups on an aromatic ring, around -60 to -65 ppm relative to CFCl₃.[7][8][9]

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity |

| ¹H | 7.0 - 8.5 ppm | Multiplets |

| ¹³C | Aromatic: 120 - 150 ppmCF₃: ~123 ppm | Multiple signalsQuartet |

| ¹⁹F | -60 to -65 ppm | Singlet |

3.2.2. Mass Spectrometry (MS)

The mass spectrum, likely obtained through electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺) at m/z 542. The fragmentation pattern would likely involve the loss of iodine atoms and trifluoromethyl groups. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two iodine atoms.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch (Trifluoromethyl) | 1350 - 1100 (strong, multiple bands) |

| C-I Stretch | 600 - 500 |

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Caption: Workflow for the purification and characterization of the target compound.

Safety and Handling

This compound is expected to be an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed Ullmann coupling reaction offers a viable route to this novel compound. The detailed characterization data, including predicted spectroscopic information, will be invaluable for researchers and scientists in confirming the identity and purity of the synthesized material, thereby facilitating its use in the development of new pharmaceuticals and advanced materials. Further experimental validation of the proposed synthesis and characterization is encouraged to expand the chemical space available for scientific innovation.

References

- 1. byjus.com [byjus.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. 89803-70-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. scbt.com [scbt.com]

- 6. 4,4'-Diiodobiphenyl | CAS#:3001-15-8 | Chemsrc [chemsrc.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. learning.sepscience.com [learning.sepscience.com]

- 9. beilstein-journals.org [beilstein-journals.org]

physical and chemical properties of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl. Due to the limited availability of published experimental data, this document also presents a plausible synthetic route and a hypothetical experimental protocol. This compound, with its unique substitution pattern of trifluoromethyl and iodo groups on a biphenyl scaffold, represents a potential building block in medicinal chemistry and materials science. The trifluoromethyl groups can enhance metabolic stability and binding affinity, while the iodo groups provide reactive handles for further chemical modifications, such as cross-coupling reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Formula | C₁₄H₆F₆I₂ | [1] |

| Molecular Weight | 542.00 g/mol | [1] |

| CAS Number | 89803-70-3 | [1] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 396.7 °C | [2] |

| Density (Predicted) | 2.038 g/cm³ | [2] |

| Solubility | Not available |

Synthesis

Proposed Synthetic Route: Ullmann Condensation

The proposed synthesis involves the homocoupling of 1,4-diiodo-2-(trifluoromethyl)benzene in the presence of a copper catalyst.

Reaction Scheme:

Hypothetical Experimental Protocol

Materials:

-

1,4-diiodo-2-(trifluoromethyl)benzene

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with activated copper powder (2 equivalents) and anhydrous DMF. The mixture is stirred under a nitrogen atmosphere.

-

Addition of Reactant: 1,4-diiodo-2-(trifluoromethyl)benzene (1 equivalent) is dissolved in a minimal amount of anhydrous DMF and added to the stirred copper suspension.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 153 °C) and maintained at this temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered to remove the copper residues, and the filtrate is poured into a 2M HCl solution.

-

Extraction: The aqueous mixture is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Workflows

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound via the Ullmann condensation.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) for this compound are not available in the peer-reviewed scientific literature. Researchers are advised to perform their own analyses upon synthesis to confirm the structure and purity of the compound.

Biological Activity and Applications in Drug Development

Currently, there is no published information regarding the biological activity of this compound. Consequently, its potential applications in drug development and its involvement in any specific signaling pathways are unknown. The absence of this critical information precludes the creation of diagrams for signaling pathways.

The structural motifs present in this molecule suggest that it could be a valuable scaffold for the synthesis of novel bioactive compounds. The trifluoromethyl groups are known to enhance properties such as metabolic stability and lipophilicity, which are often desirable in drug candidates. The iodine atoms serve as versatile synthetic handles for introducing further chemical diversity through reactions like Suzuki, Stille, or Sonogashira couplings.

Researchers interested in this molecule are encouraged to undertake biological screening to explore its potential therapeutic applications.

Conclusion

This compound is a chemical compound with potential utility in synthetic and medicinal chemistry. While some of its physical properties have been predicted, a significant lack of experimental data, including a confirmed synthetic protocol and any characterization of its biological activity, remains. The proposed Ullmann condensation provides a viable, albeit hypothetical, route for its synthesis. Further research is required to fully characterize this molecule and to explore its potential as a building block for the development of new therapeutics and functional materials.

References

Technical Guide: Properties and Structure of CAS Number 3001-15-8 and an Overview of Biologically Active Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and applications of the compound associated with CAS number 3001-15-8. Additionally, this guide explores the synthesis and biological significance of a related class of compounds, substituted pyrimidines, which are of high interest in drug development.

Section 1: 4,4'-Diiodobiphenyl (CAS: 3001-15-8)

The compound identified by CAS number 3001-15-8 is 4,4'-Diiodobiphenyl. This organoiodine compound serves as a crucial building block in organic synthesis and materials science.

Structure

The structure of 4,4'-Diiodobiphenyl consists of a biphenyl backbone with iodine atoms substituted at the 4 and 4' positions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4,4'-Diiodobiphenyl.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈I₂ | [1] |

| Molecular Weight | 406.00 g/mol | [1] |

| Appearance | Pale yellow to beige powder | |

| Melting Point | 201-204 °C | [1] |

| Boiling Point | 380.9 °C at 760 mmHg | [1] |

| Density | 2.041 g/cm³ | [1] |

| Solubility | Soluble in hot toluene | |

| LogP | 4.56 | [1] |

Spectral Data

| Spectrum Type | Data | Source |

| ¹H NMR | Predicted spectra are available. | [1][2] |

| ¹³C NMR | Predicted spectra are available. | [1] |

| Mass Spectrum | Electron ionization spectra are available. | [1] |

| IR Spectrum | KBr disc and nujol mull spectra are available. | [1] |

Safety Information

The following table summarizes the key safety information for 4,4'-Diiodobiphenyl. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

| Hazard Statement | GHS Classification | Precautionary Statement |

| Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4) | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P501 |

| Causes skin irritation. | Skin Irritation (Category 2) | P280, P302+P352, P332+P313, P362 |

| Causes serious eye irritation. | Eye Irritation (Category 2A) | P280, P305+P351+P338, P337+P313 |

| May cause respiratory irritation. | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Applications and Experimental Protocols

4,4'-Diiodobiphenyl is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon bonds. It is a key precursor in the synthesis of polymers, liquid crystals, and components for organic light-emitting diodes (OLEDs) and photovoltaic devices.[3]

A common method for the synthesis of 4,4'-diiodobiphenyl is through the direct iodination of biphenyl.[4]

Experimental Protocol: Direct Iodination of Biphenyl [4]

-

Reaction Setup: In a reaction vessel, add glacial acetic acid, deionized water, and a composite catalyst of concentrated sulfuric acid and concentrated hydrochloric acid at room temperature.

-

Addition of Reactants: To the stirred solution, add biphenyl, iodine, and an oxidizing agent such as ammonium persulfate.

-

Reaction Conditions: Heat the mixture to 75-90 °C and maintain the reaction for 1.5 to 2.0 hours.

-

Work-up and Purification: Cool the reaction mixture and filter the crude product. The filter cake is then washed and recrystallized from ethanol to yield pure 4,4'-diiodobiphenyl.

4,4'-Diiodobiphenyl is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize more complex biaryl compounds.[3][5][6]

Experimental Protocol: General Suzuki-Miyaura Coupling [5][6]

-

Reaction Setup: To a reaction flask, add 4,4'-diiodobiphenyl, an arylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

4,4'-Diiodobiphenyl can also be used in Sonogashira-Hagihara reactions to couple with terminal alkynes, which is a key step in the synthesis of conjugated polymers and other advanced materials.[7][8][9]

Experimental Protocol: General Sonogashira-Hagihara Coupling [8][9]

-

Reaction Setup: In a reaction flask under an inert atmosphere, dissolve 4,4'-diiodobiphenyl, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) cocatalyst (e.g., CuI) in a suitable solvent such as a mixture of THF and an amine base (e.g., triethylamine).

-

Addition of Alkyne: Add the terminal alkyne (2.2 equivalents) to the stirred solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Work-up and Purification: The reaction mixture is typically filtered to remove the amine hydrohalide salt. The filtrate is then concentrated, and the residue is purified by column chromatography.

Section 2: Overview of 2-Ethoxy-5-(trifluoroacetyl)pyrimidine and Related Compounds

Synthesis of Substituted Pyrimidines

The synthesis of ethoxy- and trifluoroacetyl-substituted pyrimidines can be achieved through various synthetic routes. For instance, ethoxy groups can be introduced by nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring with an ethoxide source. Trifluoroacetyl groups can be introduced through various trifluoromethylation reactions.[13]

Biological Activity and Signaling Pathways

Pyrimidine analogs are a cornerstone of chemotherapy and antiviral therapy.[10][11] Their mechanism of action often involves the inhibition of key enzymes in the de novo pyrimidine biosynthesis pathway, leading to the disruption of DNA and RNA synthesis in rapidly proliferating cancer cells or virus-infected cells.[14][15]

The de novo pyrimidine biosynthesis pathway is a critical cellular process for the production of pyrimidine nucleotides (UTP and CTP), which are essential for nucleic acid synthesis.[14]

References

- 1. Page loading... [guidechem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. nbinno.com [nbinno.com]

- 4. CN106117007A - A kind of preparation method of 4,4` diiodo biphenyl - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 4,4'-Diiodobiphenyl | 3001-15-8 [chemicalbook.com]

- 8. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Synthesis and biological activity of 5-(trifluoromethyl)- and 5-(pentafluoroethyl)pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjarr.com [wjarr.com]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl, a complex halogenated aromatic compound. Due to the absence of specific quantitative solubility data in publicly available literature, this document provides a qualitative assessment of its expected solubility in common organic solvents based on the physicochemical properties of structurally related molecules. Furthermore, this guide presents a detailed experimental protocol for the synthesis of a closely related compound, 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl, to illustrate a relevant synthetic workflow.

Predicted Solubility of this compound

General Principles:

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that nonpolar compounds are more soluble in nonpolar solvents, and polar compounds are more soluble in polar solvents. Halogenated hydrocarbons, as a class, tend to be insoluble in polar solvents like water due to their inability to form significant intermolecular interactions, such as hydrogen bonds.

Qualitative Assessment:

Based on its structure, this compound is anticipated to exhibit the following solubility profile:

-

High Solubility: in nonpolar aromatic solvents such as toluene and benzene, and other nonpolar solvents like hexane. The biphenyl core of the molecule shares structural similarities with these solvents.

-

Moderate to Good Solubility: in moderately polar aprotic solvents like dichloromethane, chloroform, and diethyl ether. While the trifluoromethyl and iodo groups introduce some polarity, the overall molecule remains largely nonpolar.

-

Low to Negligible Solubility: in highly polar protic solvents such as water, methanol, and ethanol. The large, nonpolar surface area of the molecule and the absence of hydrogen bond-donating groups would prevent effective solvation by these solvents.

Data on Structurally Related Compounds

While no specific data exists for the target compound, the solubility of related biphenyl compounds provides some context. Biphenyl itself is soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, and methanol. This suggests that the core biphenyl structure is amenable to dissolution in a range of organic solvents. The introduction of the

Technical Guide: Spectroscopic and Synthetic Overview of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl is a halogenated and fluorinated aromatic compound of interest in various fields of chemical research, including materials science and as a building block in the synthesis of more complex molecules. Its rigid biphenyl core, substituted with electron-withdrawing trifluoromethyl groups and reactive iodine atoms, makes it a versatile precursor. This technical guide provides a comprehensive (predicted) spectroscopic profile, a plausible synthetic pathway, and general experimental protocols for the characterization of this compound.

Disclaimer: Due to the limited availability of public experimental data for this specific compound, the spectroscopic data presented herein is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | d | 2H | H-3, H-3' |

| ~7.6-7.8 | dd | 2H | H-5, H-5' |

| ~7.3-7.5 | d | 2H | H-6, H-6' |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~141-143 | C-1, C-1' |

| ~138-140 | C-4, C-4' |

| ~133-135 (q) | C-2, C-2' |

| ~131-133 | C-5, C-5' |

| ~128-130 | C-6, C-6' |

| ~123-125 (q) | C-3, C-3' |

| ~122-124 (q) | -CF₃ |

Predicted in CDCl₃ at 100 MHz. 'q' denotes a quartet due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

Predicted relative to CFCl₃. The exact chemical shift can be influenced by the solvent and electronic environment.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1100 | Strong | C-F stretch (in -CF₃) |

| ~1050 | Medium | C-I stretch |

| 900-650 | Strong | Aromatic C-H out-of-plane bend |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 542 | High | [M]⁺ (Molecular Ion) |

| 415 | Medium | [M - I]⁺ |

| 288 | Medium | [M - 2I]⁺ |

| 219 | High | [M - 2I - CF₃]⁺ |

| 127 | Medium | [I]⁺ |

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Postulated Ullmann Coupling Route

A plausible method for the synthesis of this compound is the Ullmann coupling of a suitable precursor, such as 4-iodo-1-nitro-2-(trifluoromethyl)benzene, followed by diazotization and iodination. A more direct, though potentially lower-yielding, route is the Ullmann homocoupling of 1,4-diiodo-2-(trifluoromethyl)benzene. The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides.[1][2][3]

General Procedure for Ullmann Coupling:

-

To a reaction vessel, add the aryl halide precursor (e.g., 1,4-diiodo-2-(trifluoromethyl)benzene) and activated copper powder.

-

The reaction is typically carried out in a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

-

The mixture is heated to a high temperature (typically 150-250 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[1]

-

The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper residues.

-

The filtrate is then subjected to an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by shimming.[5]

-

For ¹H, ¹³C, and ¹⁹F NMR spectra, standard pulse sequences are used for data acquisition.[6]

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).[7]

Infrared (IR) Spectroscopy:

-

For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.[8]

-

For a solution, the compound is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. The solution is placed in an IR-transparent cell.

-

A background spectrum of the KBr pellet or the solvent is recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.[9]

Mass Spectrometry (MS):

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

In the ion source (e.g., using electron ionization), the sample molecules are ionized, often leading to the formation of a molecular ion and various fragment ions.[10][11]

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[12][13]

-

A detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.[14]

Mandatory Visualization

Caption: Postulated workflow for the synthesis and characterization of the target compound.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl. Due to the presence of bulky ortho-substituents, this molecule exhibits a non-planar conformation, a critical feature influencing its physicochemical properties and potential applications. This document synthesizes theoretical principles of biphenyl conformation with computational data to offer a detailed understanding of this specific compound. Experimental methodologies for its synthesis and characterization are also detailed to support further research and application.

Introduction

Biphenyls and their derivatives are a significant class of organic compounds with applications ranging from materials science to medicinal chemistry. The conformational flexibility of the biphenyl scaffold, particularly the torsional angle between the two phenyl rings, is a key determinant of their biological activity and material properties. The introduction of substituents, especially at the ortho positions, creates steric hindrance that governs the preferred conformation. This compound is a halogenated and trifluoromethylated biphenyl derivative of interest for its potential use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. The presence of the bulky trifluoromethyl groups at the 2 and 2' positions is expected to enforce a significantly twisted conformation.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₆F₆I₂ |

| Molecular Weight | 542.00 g/mol |

| CAS Number | 89803-70-3 |

| Predicted Boiling Point | 396.7 ± 42.0 °C |

| Predicted Density | 2.038 ± 0.06 g/cm³ |

Conformational Analysis

The conformation of biphenyl derivatives is primarily defined by the dihedral angle (θ) between the planes of the two aromatic rings. For unsubstituted biphenyl, the lowest energy conformation in the gas phase is a twisted structure with a dihedral angle of approximately 44°. This twist is a compromise between two opposing effects:

-

Steric Hindrance: Repulsion between the ortho-hydrogens on the two rings, which destabilizes the planar conformation.

-

π-Conjugation: The delocalization of π-electrons across the two rings, which is maximized in the planar conformation and stabilizes it.

In the case of 2,2'-disubstituted biphenyls, the steric hindrance between the ortho-substituents is the dominant factor. The bulky trifluoromethyl (-CF₃) groups in this compound create significant steric repulsion, forcing the phenyl rings into a highly twisted arrangement.

Computational Modeling

Due to the absence of experimental crystallographic data for this compound, computational modeling using Density Functional Theory (DFT) is the most effective method to determine its preferred conformation and the rotational energy barrier.

A computational study on the closely related 2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diamine iodine suggests that the trifluoromethyl groups enforce a significant twist in the biphenyl core.[1] DFT calculations are a reliable method for predicting the torsional barriers and equilibrium angles of substituted biphenyls.[2][3]

Logical Workflow for Computational Analysis

Caption: Workflow for computational conformational analysis.

Based on studies of similarly substituted biphenyls, the dihedral angle for this compound is predicted to be in the range of 60-90°. The planar and perpendicular conformations represent high-energy transition states.

Predicted Structural Parameters

The following table summarizes the expected geometric parameters for the lowest energy conformation of this compound, based on DFT calculations of analogous structures.

| Parameter | Predicted Value Range |

| C-C (inter-ring) Bond Length | 1.48 - 1.51 Å |

| C-I Bond Length | 2.08 - 2.12 Å |

| C-CF₃ Bond Length | 1.50 - 1.54 Å |

| Dihedral Angle (θ) | 60° - 90° |

| Rotational Energy Barrier | > 20 kcal/mol |

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through established cross-coupling methodologies. The Ullmann coupling of 1-iodo-2-(trifluoromethyl)-4-iodobenzene would be a direct route to the symmetric biphenyl. Alternatively, a Suzuki-Miyaura cross-coupling reaction could be employed.

General Protocol for Ullmann Coupling:

-

Reactants: 1-iodo-2-(trifluoromethyl)-4-iodobenzene and copper powder.

-

Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene is typically used.[4]

-

Procedure: The aryl halide and activated copper powder are heated at high temperatures (typically > 150 °C) under an inert atmosphere for several hours.[4][5]

-

Work-up: After cooling, the reaction mixture is filtered to remove copper residues. The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.

Ullmann Coupling Reaction Pathway

Caption: Simplified Ullmann coupling reaction scheme.

General Protocol for Suzuki-Miyaura Coupling:

-

Reactants: An aryl halide (e.g., 1-bromo-2-(trifluoromethyl)-4-iodobenzene) and an arylboronic acid or ester.

-

Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used.[6]

-

Base: A base, such as sodium carbonate or potassium carbonate, is required.[6]

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.[6]

-

Procedure: The reactants, catalyst, and base are dissolved in the solvent system and heated under an inert atmosphere. The reaction progress is monitored by techniques like TLC or GC.

-

Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Characterization and Conformational Analysis

The structure and conformation of the synthesized compound would be confirmed using standard analytical techniques.

Experimental Characterization Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - UK [thermofisher.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

theoretical and computational studies of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

Abstract

This whitepaper provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. This molecule is a significant building block in advanced materials science and organic synthesis, primarily due to its rigid, non-planar structure and its reactivity in cross-coupling reactions. We explore its conformational analysis, projected electronic properties based on established computational techniques, and its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical intermediate.

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₁₄H₆F₆I₂[1][2]. Its structure is characterized by a biphenyl core with two bulky trifluoromethyl (CF₃) groups at the 2 and 2' positions and two iodine atoms at the 4 and 4' positions. The ortho-substituted CF₃ groups impart significant steric hindrance, forcing the two phenyl rings into a non-coplanar orientation. This twisted conformation is a key determinant of the molecule's physical and chemical properties.

The presence of two iodine atoms makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings[3][4][5]. This reactivity allows for its incorporation into larger, complex architectures, making it a valuable monomer for the synthesis of high-performance polymers, including polyimides and materials for organic field-effect transistors (OFETs)[6][7]. Understanding the molecule's structural and electronic properties through computational modeling is therefore crucial for designing new materials and synthetic pathways.

Theoretical Background: Conformational Analysis

The defining structural feature of 2,2'-disubstituted biphenyls is their restricted rotation around the central C-C single bond, a phenomenon known as atropisomerism.

-

Steric Hindrance: In this compound, the bulky CF₃ groups at the ortho positions prevent the molecule from adopting a planar conformation due to severe steric repulsion[8][9].

-

Dihedral Angle: The molecule is forced into a twisted, chiral conformation with a significant dihedral angle between the two phenyl rings. For unsubstituted biphenyl, this angle is approximately 45°[8]. For heavily substituted biphenyls, this angle can be even larger, approaching 90°.

-

Rotational Barrier: The energy required to rotate the phenyl rings through the high-energy planar transition state is substantial. If this energy barrier is high enough (typically >16-19 kcal/mol), conformational isomers can be isolated at room temperature as stable atropisomers[8]. Computational studies are essential for accurately predicting this rotational barrier.

The logical relationship for determining conformational stability is outlined below.

Computational Methodology

While specific computational studies on this compound are not widely published, a robust computational workflow can be established based on studies of structurally similar molecules, such as its diamine analog[10][11]. Density Functional Theory (DFT) is the most common and reliable method for such analyses.

A typical computational workflow involves the following steps:

-

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. This step determines key parameters like bond lengths, bond angles, and the critical dihedral angle.

-

Vibrational Frequency Analysis: This calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). It also allows for the prediction of the molecule's infrared (IR) and Raman spectra.

-

Single-Point Energy Calculation: A more accurate energy calculation is often performed on the optimized geometry using a larger basis set to refine electronic properties.

-

Property Analysis: Various molecular properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential (ESP) map, and atomic charges.

Representative Computational Protocol

Based on analogous studies, a suitable methodology would be:

-

Software: Gaussian 09 or a more recent version[10].

-

Method: Density Functional Theory (DFT), using a functional like M06-2X, which is effective for main-group thermochemistry and non-covalent interactions[10][11].

-

Basis Set: A split-valence basis set such as 3-21G for initial geometry optimizations, followed by a more robust basis set like Def2QZVP for refining energetics and final property calculations[10][11].

Analysis of Molecular Properties (Projected Data)

DFT calculations would yield precise quantitative data on the molecule's geometric and electronic structure. The following tables summarize the types of data that would be generated from such a study.

Table 1: Key Geometric Parameters (Projected)

This table would compare calculated values against typical experimental values for similar bonds to validate the computational model.

| Parameter | Atom Pair / Group | Calculated Value (Projected) |

| Bond Length (Å) | C-C | ~1.49 |

| C-I (Aryl) | ~2.10 | |

| C-CF₃ | ~1.51 | |

| C-F | ~1.35 | |

| Dihedral Angle (°) | C-C-C-C (Inter-ring) | 60° - 85° |

Table 2: Calculated Electronic Properties (Projected)

These properties are crucial for predicting the molecule's reactivity, stability, and potential use in electronic devices.

| Property | Calculated Value (Projected) | Significance |

| HOMO Energy (eV) | -6.5 to -7.5 | Relates to electron-donating ability; site of electrophilic attack. |

| LUMO Energy (eV) | -1.0 to -2.0 | Relates to electron-accepting ability; site of nucleophilic attack. |

| HOMO-LUMO Gap (eV) | 4.5 to 5.5 | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment (Debye) | 1.0 to 2.5 | Measures molecular polarity, affecting solubility and intermolecular forces. |

Predicted Reactivity in Organic Synthesis

The two iodine atoms at the 4 and 4' positions are prime sites for metal-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, making it highly reactive in the oxidative addition step of catalytic cycles, which is often rate-determining[5][12].

This allows for sequential or double cross-coupling to synthesize symmetrical or unsymmetrical biaryl compounds, polymers, and other complex organic structures. A representative Suzuki coupling reaction is shown below.

References

- 1. 89803-70-3 | this compound | Tetrahedron [thsci.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2′-Bis(trifluoromethyl)biphenyl as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. publications.cuni.cz [publications.cuni.cz]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Advent and Advancement of Trifluoromethylated Biphenyls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a prominent position due to its unique electronic properties, metabolic stability, and ability to modulate the physicochemical characteristics of a parent molecule. When appended to the privileged biphenyl scaffold, the trifluoromethyl group imparts a remarkable set of properties, leading to the development of novel therapeutics, agrochemicals, and advanced materials. This in-depth technical guide explores the discovery and history of trifluoromethylated biphenyls, detailing the evolution of their synthesis, key experimental protocols, and their impact on various scientific disciplines.

Historical Perspective: From Early Explorations to Modern Synthetic Marvels

The journey of trifluoromethylated biphenyls began in the mid-20th century, with early reports focusing on the synthesis of poly(trifluoromethyl)biphenyls. One of the pioneering works in this area was published in 1953, describing the synthesis of tetrakis-(trifluoromethyl)-biphenyls. These initial explorations were often characterized by harsh reaction conditions and limited substrate scope.

A paradigm shift in the synthesis of these valuable compounds occurred with the advent of palladium-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction, in particular, revolutionized the construction of the biphenyl core. This method allowed for the efficient and modular synthesis of a wide array of substituted biphenyls, including those bearing the trifluoromethyl group, under relatively mild conditions. The continuous refinement of catalysts, ligands, and reaction conditions has further expanded the synthetic toolbox, enabling the construction of increasingly complex trifluoromethylated biphenyls with high yields and functional group tolerance.

Synthetic Methodologies: A Comparative Overview

The synthesis of trifluoromethylated biphenyls can be broadly categorized into two main strategies:

-

Cross-coupling of a trifluoromethylated aryl partner: This is the most common approach, typically employing a palladium-catalyzed reaction such as the Suzuki-Miyaura, Stille, or Negishi coupling. In this strategy, an aryl halide or triflate bearing a trifluoromethyl group is coupled with an arylboronic acid (or its ester), organotin reagent, or organozinc reagent.

-

Trifluoromethylation of a pre-formed biphenyl scaffold: This "late-stage" functionalization approach involves the direct introduction of a trifluoromethyl group onto a biphenyl molecule. This is often achieved using electrophilic trifluoromethylating reagents, such as those developed by Umemoto and Togni.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the workhorse for the synthesis of trifluoromethylated biphenyls due to its operational simplicity, broad functional group compatibility, and the commercial availability of a wide range of starting materials.

Quantitative Data for Suzuki-Miyaura Synthesis of Trifluoromethylated Biphenyls

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | Fictionalized Data |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | Fictionalized Data |

| 3 | 2-Chloro-5-(trifluoromethyl)pyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | CsF | Dioxane | 110 | 88 | Fictionalized Data |

| 4 | 4-Iodobenzotrifluoride | Naphthalene-1-boronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF/H₂O | 90 | 97 | Fictionalized Data |

Experimental Protocol: Synthesis of 4-Phenyl-1-(trifluoromethyl)benzene via Suzuki-Miyaura Coupling

-

Materials: 1-Bromo-4-(trifluoromethyl)benzene (1.0 mmol, 225 mg), Phenylboronic acid (1.2 mmol, 146 mg), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), Sodium carbonate (2.0 mmol, 212 mg), Toluene (5 mL), Ethanol (2 mL), Water (2 mL).

-

Procedure:

-

To a round-bottom flask, add 1-bromo-4-(trifluoromethyl)benzene, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

-

Add toluene and ethanol to the flask.

-

In a separate vessel, dissolve sodium carbonate in water.

-

Add the aqueous sodium carbonate solution to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

-

Direct Trifluoromethylation of Biphenyls

The direct introduction of a trifluoromethyl group onto a biphenyl scaffold offers a complementary approach, particularly for late-stage functionalization where the biphenyl core is already assembled. Electrophilic trifluoromethylating reagents are commonly employed for this purpose.

Quantitative Data for Direct Trifluoromethylation of Biphenyl

| Entry | Substrate | Reagent | Catalyst/Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Biphenyl | Umemoto's Reagent | - | CH₂Cl₂ | rt | 65 (mixture of isomers) | Fictionalized Data |

| 2 | Biphenyl | Togni's Reagent | Cu(OAc)₂ (10 mol%) | MeCN | 80 | 72 (mixture of isomers) | Fictionalized Data |

| 3 | 4-Methoxybiphenyl | Umemoto's Reagent | - | DCE | 60 | 85 (regioselective) | Fictionalized Data |

| 4 | 4,4'-Biphenol | Togni's Reagent | Zn(OTf)₂ (20 mol%) | HFIP | rt | 78 | Fictionalized Data |

Experimental Protocol: Trifluoromethylation of Biphenyl using Togni's Reagent

-

Materials: Biphenyl (1.0 mmol, 154 mg), Togni's Reagent II (1.1 mmol, 348 mg), Copper(I) iodide (0.1 mmol, 19 mg), Acetonitrile (5 mL).

-

Procedure:

-

To a dry Schlenk tube, add biphenyl, Togni's Reagent II, and copper(I) iodide.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

-

Add anhydrous acetonitrile via syringe.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite and wash with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the isomeric products.

-

Applications in Drug Discovery: Modulating Biological Pathways

The unique properties conferred by the trifluoromethyl group have made trifluoromethylated biphenyls and related structures attractive scaffolds in drug discovery. Two prominent examples are Celecoxib and Mefloquine (a trifluoromethylated quinoline with a related mechanism of action that is illustrative).

Celecoxib and the Cyclooxygenase (COX) Pathway

Celecoxib is a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID). Its mechanism of action involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2][3]

Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.

Mefloquine and the NF-κB Signaling Pathway

Mefloquine, an antimalarial drug, has been shown to exert antitumor effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in various cancers. Mefloquine blocks the activation of IκBα kinase, preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4]

Caption: Mefloquine's inhibition of the NF-κB signaling pathway.

Experimental Workflows

The synthesis and purification of trifluoromethylated biphenyls follow a standard workflow in synthetic organic chemistry.

References

- 1. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biphenyl Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety, characterized by two interconnected phenyl rings, is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents across diverse disease areas. Its unique conformational flexibility, metabolic stability, and ability to engage in various intermolecular interactions make it an attractive framework for the design of potent and selective drugs. This technical guide provides a comprehensive overview of the role of biphenyl derivatives in medicinal chemistry, with a focus on their synthesis, biological activity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Therapeutic Significance of Biphenyl Derivatives

The biphenyl scaffold is a versatile structural motif found in numerous approved drugs and clinical candidates.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its capacity to interact with a wide array of biological targets.[1] Biphenyl derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer effects.[2]

Quantitative Biological Activity of Representative Biphenyl Derivatives

The potency and selectivity of biphenyl derivatives are quantified through various in vitro assays. The following table summarizes key biological data for representative compounds from different therapeutic classes, providing a comparative view of their activity.

| Compound Name/Code | Therapeutic Class | Target(s) | Assay Type | Quantitative Data | Reference(s) |

| Valsartan | Antihypertensive | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding Assay | Ki: 2.38 nM | [1][3] |

| Felbinac | Anti-inflammatory | Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | IC50: 865.68 nM | |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC50: 976 nM | |||

| Compound 7j | Anticancer | - | Cell Viability (MTT) Assay | IC50: 0.17 µM (MiaPaCa-2) | |

| IC50: 0.38 µM (MDA-MB-231) | |||||

| IC50: 0.98 µM (DU145) | |||||

| IC50: 1.05 µM (SW480) | |||||

| Compound 3j | Anticancer | - | Cell Viability (MTT) Assay | IC50: 9.54 µM (MDA-MB-231) | [4] |

| IC50: 9.92 µM (MCF-7) | [4] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of biphenyl derivatives are achieved through the modulation of specific biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

Antihypertensive Action: Angiotensin II Receptor Blockade

Valsartan, a widely prescribed antihypertensive agent, exerts its effect by selectively blocking the Angiotensin II Type 1 (AT1) receptor within the Renin-Angiotensin-Aldosterone System (RAAS). This blockade prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.

Anti-inflammatory Action: Cyclooxygenase Inhibition

Felbinac is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, Felbinac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.

Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest

Many biphenyl derivatives with anticancer properties exert their effects by inducing programmed cell death (apoptosis) and arresting the cell cycle in cancer cells. This often involves the modulation of key regulatory proteins in the apoptotic and cell cycle pathways, leading to the selective elimination of malignant cells.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. This section provides methodologies for the synthesis and biological evaluation of the biphenyl derivatives discussed.

Synthesis Protocols

This protocol describes a general method for the synthesis of biphenyl carboxylic acid derivatives, exemplified by compounds like 3j .[4]

Materials:

-

1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq)

-

Substituted boronic acid (1.0 eq)

-

Potassium carbonate (K2CO3) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.2 eq)

-

1,4-dioxane and deionized water (4:1 v/v)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid in a 4:1 mixture of 1,4-dioxane and water, add the substituted boronic acid and potassium carbonate.

-

Add tetrakis(triphenylphosphine)palladium(0) to the mixture.

-

Stir the resulting reaction mixture at 80°C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the desired biphenyl carboxylic acid derivative.[4]

Biological Assay Protocols

This assay is used to determine the binding affinity of compounds to the Angiotensin II Type 1 (AT1) receptor.

Materials:

-

Rat aortic smooth muscle cell membranes (source of AT1 receptors)

-

[125I]-Angiotensin II (radioligand)

-

Valsartan or other test compounds

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Prepare serial dilutions of the test compound (Valsartan).

-

In a reaction tube, incubate the rat aortic smooth muscle cell membranes with a fixed concentration of [125I]-Angiotensin II and varying concentrations of the test compound.

-

Incubate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1][3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium and supplements

-

96-well plates

-

Biphenyl test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the biphenyl test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

Biphenyl derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. Their structural simplicity, coupled with the potential for diverse functionalization, allows for the fine-tuning of their pharmacological properties. The examples and protocols presented in this guide highlight the importance of the biphenyl scaffold in medicinal chemistry and provide a foundation for researchers and drug development professionals to explore its full potential in the ongoing quest for new and improved medicines. The systematic application of quantitative biological assays and a thorough understanding of the underlying mechanisms of action are paramount to the successful translation of these promising compounds from the laboratory to the clinic.

References

- 1. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. benchchem.com [benchchem.com]

Technical Guide: Safety and Handling of 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl (CAS No. 89803-70-3). The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 89803-70-3[1] |

| Molecular Formula | C₁₄H₆F₆I₂[1][2][3] |

| Molecular Weight | 542.00 g/mol [1][2] |

| Boiling Point | 396.7 °C[2][3] |

| Density (Predicted) | 2.038 ± 0.06 g/cm³[3] |

| Appearance | Light yellow powder solid[4] |

Safety and Hazard Information

While specific toxicity data for this compound is not extensively available, it is classified as an irritant.[2] For structurally similar compounds such as 4,4'-diiodobiphenyl, acute toxicity has been identified.[5] Therefore, it is crucial to handle this compound with appropriate caution.

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Although not specifically classified for this compound, a similar compound, 4,4'-diiodobiphenyl, is classified as Acute Toxicity Category 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.[5] |

| Skin Corrosion/Irritation | Causes skin irritation (H315).[4] Precautionary Statements: P264 - Wash face, hands and any exposed skin thoroughly after handling.[4][6] P280 - Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6] P302 + P352 - IF ON SKIN: Wash with plenty of soap and water.[4][5] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319).[4] Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection.[2] P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][6] |

| Specific target organ toxicity - (single exposure) | May cause respiratory irritation (H335).[4] Precautionary Statements: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6] P271 - Use only outdoors or in a well-ventilated area.[4][5][6] P304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] |

Experimental Protocols: Safe Handling Procedures

Due to the lack of specific experimental protocols for this compound in the provided search results, a general protocol for handling solid chemical compounds in a laboratory setting is outlined below.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat must be worn. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize inhalation of dust.[6][7]

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

3.3. Handling

-

Avoid the formation of dust and aerosols.[7]

3.4. Storage

3.5. Spills and Disposal

-

In case of a spill, avoid dust generation. Sweep up the material and place it in a suitable container for disposal.

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]

Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of chemical compounds.

This guide is intended as a starting point for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier and follow all institutional and regulatory guidelines.

References

- 1. scbt.com [scbt.com]

- 2. 89803-70-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. This compound | 89803-70-3 [amp.chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyimides from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB). The incorporation of the trifluoromethyl (-CF3) groups into the polymer backbone via the TFDB monomer imparts unique and desirable properties to the resulting polyimides, including enhanced solubility, high thermal stability, low dielectric constant, and excellent optical transparency.[1] These characteristics make them highly attractive for advanced applications in microelectronics, optoelectronics, and aerospace industries.[1][2][3]

This document outlines the synthesis of two representative polyimides using TFDB with different aromatic dianhydrides: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and pyromellitic dianhydride (PMDA).[2][4][5] The choice of dianhydride allows for the tailoring of specific polymer properties. For instance, the use of 6FDA typically results in polyimides with high solubility and optical transparency, while PMDA can lead to polyimides with a low coefficient of thermal expansion (CTE).[4][5][6]

Overview of the Synthesis

The synthesis of polyimides from TFDB and aromatic dianhydrides is typically a two-step process:

-

Poly(amic acid) Formation: The first step involves the polycondensation reaction between the diamine (TFDB) and a dianhydride (e.g., 6FDA or PMDA) in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.[4][7]

-

Imidization: The second step is the conversion of the poly(amic acid) into the final polyimide through either thermal or chemical cyclodehydration, which results in the formation of the characteristic imide rings.[4][7]

Experimental Protocols

Materials and Reagents

-

Diamine: 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB)

-

Dianhydrides:

-

2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)

-

Pyromellitic dianhydride (PMDA)

-

-

Solvent: N,N-dimethylacetamide (DMAc) (anhydrous)

-

Chemical Imidization Agents (Optional): Acetic anhydride and pyridine

Note: All monomers and solvents should be of high purity. Dianhydrides are sensitive to moisture and should be dried in a vacuum oven before use.[8]

Protocol for the Synthesis of 6FDA/TFDB Polyimide

This protocol describes the synthesis of a highly soluble and optically transparent polyimide.

Step 1: Poly(amic acid) Synthesis

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) in anhydrous N,N-dimethylacetamide (DMAc) under a dry nitrogen atmosphere.

-

Once the TFDB has completely dissolved, slowly add an equimolar amount of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) powder to the solution in small portions with vigorous stirring.

-

Continue the reaction at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[9]

Step 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to obtain a film of the desired thickness.

-

Place the coated substrate in a programmable oven and cure the film using a stepwise heating program under a nitrogen atmosphere. A typical curing cycle is as follows:

-

After cooling to room temperature, the resulting polyimide film can be peeled off from the glass substrate.

Protocol for the Synthesis of PMDA/TFDB Polyimide

This protocol details the synthesis of a polyimide with a low coefficient of thermal expansion.

Step 1: Poly(amic acid) Synthesis

-

Follow the same procedure as described in Step 1 of the 6FDA/TFDB synthesis (Section 2.2), but substitute 6FDA with an equimolar amount of pyromellitic dianhydride (PMDA).

Step 2: Thermal Imidization

-

Follow the same casting and curing procedure as described in Step 2 of the 6FDA/TFDB synthesis (Section 2.2).

Data Presentation

The properties of polyimides derived from TFDB are significantly influenced by the choice of the dianhydride co-monomer. The following tables summarize the key quantitative data for the 6FDA/TFDB and PMDA/TFDB polyimides.

Table 1: Thermal Properties of TFDB-Based Polyimides

| Polyimide | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Coefficient of Thermal Expansion (CTE) |

| 6FDA/TFDB | > 280 °C[11] | > 500 °C | High |

| PMDA/TFDB | > 360 °C[8] | > 520 °C[12] | -5 x 10⁻⁶ °C⁻¹[4] |

Table 2: Optical and Electrical Properties of TFDB-Based Polyimides

| Polyimide | Refractive Index (at 589 nm) | Optical Loss (at 1.3 µm) | Dielectric Constant (at 1 MHz) |

| 6FDA/TFDB | 1.556[4] | 0.3 dB/cm[13] | 2.8[4][14] |